molecular formula C19H26FN3O2 B7134688 N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline

Cat. No.: B7134688
M. Wt: 347.4 g/mol
InChI Key: XPQNRNUQKMRNAZ-UHFFFAOYSA-N
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Description

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline is a complex organic compound with a unique structure that includes an oxazole ring, a morpholine ring, and a fluorinated aniline group

Properties

IUPAC Name

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-13(18-21-12-17(25-18)19(2,3)4)22-15-9-14(20)10-16(11-15)23-5-7-24-8-6-23/h9-13,22H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQNRNUQKMRNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C(C)(C)C)NC2=CC(=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, and the morpholine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aniline group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-1-(2,2-difluoroethyl)pyrazol-4-amine
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

N-[1-(5-tert-butyl-1,3-oxazol-2-yl)ethyl]-3-fluoro-5-morpholin-4-ylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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